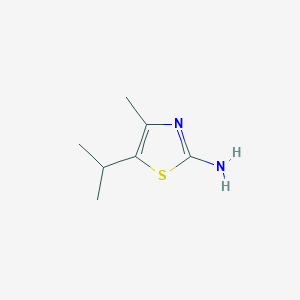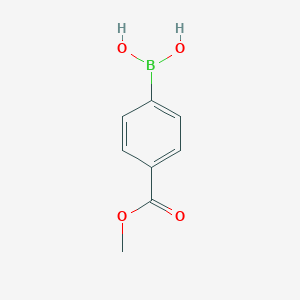
4-甲氧羰基苯硼酸
概述
描述
4-Methoxycarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its ability to form stable complexes with various substrates, particularly sugars and other diols. The methoxycarbonyl group in the 4-position may influence the reactivity and binding properties of the boronic acid, making it a valuable compound for study in the context of synthesis and supramolecular chemistry.
Synthesis Analysis
The synthesis of compounds related to 4-methoxycarbonylphenylboronic acid often involves multi-step reactions. For instance, the synthesis of a related compound, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was achieved through a Friedel-Crafts reaction followed by condensation, dehydration, cyclization, and hydrolysis steps, yielding a high purity product . This suggests that similar synthetic strategies could be applied to the synthesis of 4-methoxycarbonylphenylboronic acid, with careful consideration of the protecting groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylboronic acids can be significantly influenced by substituents on the phenyl ring. For example, novel phenylboronic acids with methoxyalkyl groups at the ortho position have been synthesized, and their molecular and crystal structures were determined by single-crystal X-ray diffraction . These structures featured intramolecular hydrogen bonds between the boronic group and the oxygen atom of the ortho-substituent, which could be relevant to the structure of 4-methoxycarbonylphenylboronic acid.
Chemical Reactions Analysis
Phenylboronic acids are known for their ability to participate in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines . While this particular reaction does not directly involve 4-methoxycarbonylphenylboronic acid, it highlights the catalytic potential of phenylboronic acids in organic synthesis. Additionally, supramolecular assemblies involving 4-methoxyphenylboronic acids have been reported, which were obtained due to the formation of O–H⋯N hydrogen bonds . This indicates that 4-methoxycarbonylphenylboronic acid could also engage in similar supramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by the presence of substituents. For example, the introduction of methoxyalkyl groups at the ortho position of phenylboronic acids has been shown to affect the sugar-binding ability of these compounds . The crystal packing of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is stabilized by intermolecular hydrogen bonds, which are also supported by NBO analysis . These findings suggest that the physical and chemical properties of 4-methoxycarbonylphenylboronic acid would likely be characterized by similar intermolecular interactions and could be tailored for specific applications in molecular recognition or catalysis.
科学研究应用
超分子组装
4-甲氧羰基苯硼酸在超分子组装的设计和合成中被使用。Pedireddi和Seethalekshmi(2004)的研究表明,它与杂环N原子和-B(OH)2形成O–H⋯N氢键,导致特定的晶体结构(Pedireddi & Seethalekshmi, 2004)。
纳米材料表征
在纳米技术中,4-甲氧羰基苯硼酸是混合纳米材料制备中的一个组分。Monteiro等人(2015)报告了其在将手性BINOL衍生物固定到多壁碳纳米管上的应用,有助于对这些材料进行表征(Monteiro et al., 2015)。
吲哚酮的合成
Ueda、Ueno、Suyama和Ryu(2016)探讨了它在钴催化的炔烃环化中的作用,导致2,3-二取代吲哚酮的合成。这一过程表现出优异的区域选择性,并为复杂有机结构的合成提供了见解(Ueda et al., 2016)。
荧光猝灭研究
该化合物已被研究其荧光猝灭性质。Geethanjali、Nagaraja和Melavanki(2015)的研究使用它来了解荧光猝灭的机制,为其与苯胺和其他猝灭剂的相互作用提供了宝贵的见解(Geethanjali, Nagaraja, & Melavanki, 2015)。
化学传感技术
Zhu等人(2006)研究了芳基硼酸酯体系中的N-B相互作用,包括4-甲氧羰基苯硼酸。他们的发现对于设计未来用于检测葡萄糖和儿茶酚胺等物质的化学传感技术具有相关性(Zhu et al., 2006)。
安全和危害
属性
IUPAC Name |
(4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXFUXRTRESBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370259 | |
| Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycarbonylphenylboronic acid | |
CAS RN |
99768-12-4 | |
| Record name | 4-(Methoxycarbonyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99768-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-borono-, 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

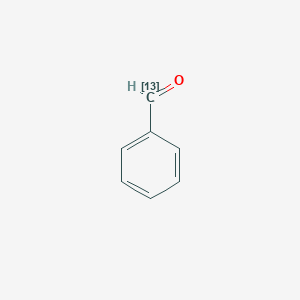
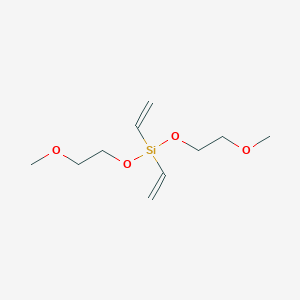
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
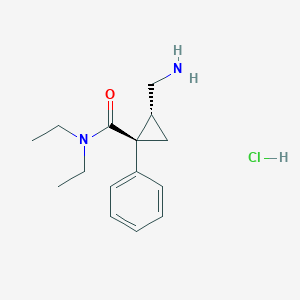
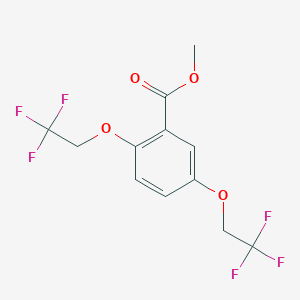
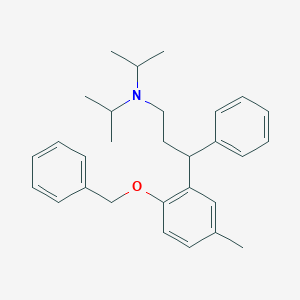
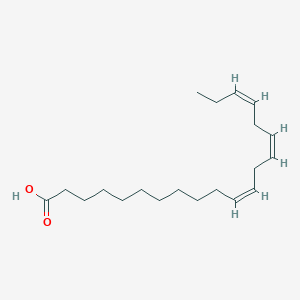
![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)
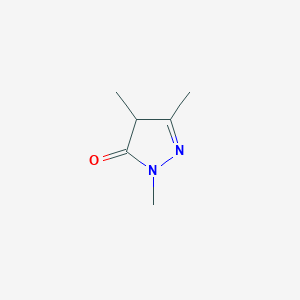
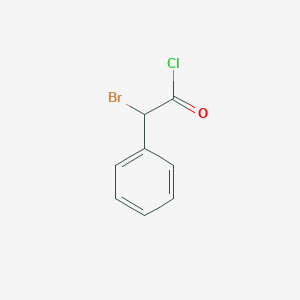
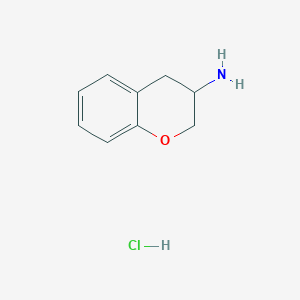
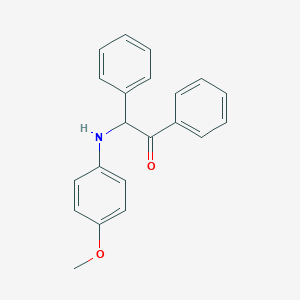
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
